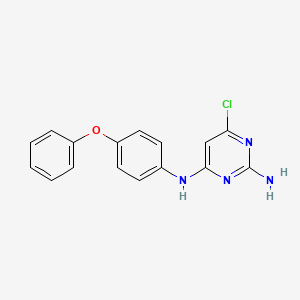

6-chloro-N4-(4-phenoxyphenyl)pyrimidine-2,4-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-chloro-N4-(4-phenoxyphenyl)pyrimidine-2,4-diamine is a chemical compound with the molecular formula C16H13ClN4O and a molecular weight of 312.76 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Mecanismo De Acción

Target of Action

The primary targets of the compound 6-chloro-N4-(4-phenoxyphenyl)pyrimidine-2,4-diamine are cyclin-dependent kinases (CDKs), specifically CDK6 and CDK9 . CDKs are a group of protein kinases that play crucial roles in regulating cell cycle progression, and they have been identified as promising therapeutic targets for cancer therapy .

Mode of Action

This compound interacts with its targets, CDK6 and CDK9, by directly binding to them . This binding results in the suppression of their downstream signaling pathways . The compound inhibits cell proliferation by blocking cell cycle progression and inducing cellular apoptosis .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in cell cycle progression and apoptosis . By inhibiting CDK6 and CDK9, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This disruption also triggers the process of programmed cell death or apoptosis, thereby inhibiting cell proliferation .

Result of Action

The molecular and cellular effects of the action of this compound include the inhibition of cell proliferation and the induction of apoptosis . These effects are the result of the compound’s interaction with CDK6 and CDK9, leading to cell cycle arrest and triggering apoptosis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N4-(4-phenoxyphenyl)pyrimidine-2,4-diamine typically involves the reaction of 6-chloropyrimidine-2,4-diamine with 4-phenoxyphenylamine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form .

Análisis De Reacciones Químicas

Types of Reactions

6-chloro-N4-(4-phenoxyphenyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for oxidation and reduction reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different substituents on the pyrimidine ring .

Aplicaciones Científicas De Investigación

Anticancer Activity

6-chloro-N4-(4-phenoxyphenyl)pyrimidine-2,4-diamine has been studied for its potential as an anticancer agent. It exhibits inhibitory effects on key pathways involved in tumor growth.

- Mechanism of Action : The compound targets the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both critical in cancer progression. By inhibiting these receptors, the compound can reduce tumor proliferation and induce apoptosis in cancer cells.

- Cell Line Studies : Research has demonstrated significant antiproliferative activity against various cancer cell lines.

| Study | Findings | Cell Lines Tested | GI50 Values (nM) |

|---|---|---|---|

| Assiut et al. (2024) | Identified as a dual EGFR/VEGFR inhibitor | HCT-15, HT-29, NCI/ADR-RES | 22 - 33 |

| Frontiers in Chemistry (2024) | Enhanced antiproliferative effects with specific substitutions | Various cancer types | 24 (highest potency) |

Inhibition of Kinases

The compound has shown promise in inhibiting multiple kinases involved in cancer signaling pathways:

- Dual Inhibition : Studies have indicated that it can simultaneously inhibit EGFR and aurora kinase A (AURKA), providing a synergistic effect on tumor growth inhibition.

Pharmacophore Modeling

Pharmacophore models have been developed to understand the structure-activity relationship (SAR) of this compound and its analogs:

- Ligand-Based Pharmacophore Models : These models help in predicting the biological activity of new derivatives based on the chemical structure of known active compounds.

Case Study 1: Lung Cancer Treatment

A study focused on non-small cell lung cancer (NSCLC) demonstrated that treatment with this compound resulted in reduced tumor size and increased apoptosis in tumor cells.

Case Study 2: Combination Therapy

Research indicated that combining this compound with traditional chemotherapeutics could enhance overall treatment efficacy by synergistically targeting multiple pathways involved in cancer progression.

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to 6-chloro-N4-(4-phenoxyphenyl)pyrimidine-2,4-diamine include:

- 6-chloro-N4-(2-fluorophenyl)pyrimidine-2,4-diamine

- 6-chloro-N4-(4-methoxyphenyl)pyrimidine-2,4-diamine

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and the resulting chemical and biological properties.

Actividad Biológica

6-chloro-N4-(4-phenoxyphenyl)pyrimidine-2,4-diamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on current literature.

Chemical Structure and Synthesis

The compound features a pyrimidine core substituted at the N4 position with a 4-phenoxyphenyl group and a chlorine atom at the 6 position. The synthesis typically involves nucleophilic aromatic substitution reactions, allowing for the introduction of various substituents that can modulate its biological activity.

Biological Activity

The biological activity of this compound has been studied in various contexts, particularly in relation to its inhibitory effects on specific enzymes and cell proliferation. Key findings include:

- Kinase Inhibition : This compound has shown promise as an inhibitor of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. Inhibitors targeting CDK2 and CDK9 have been particularly noted for their potential in cancer therapy. For instance, related compounds have demonstrated IC50 values in the low nanomolar range, indicating high potency against these targets .

- Antitumor Activity : Studies have highlighted the compound's ability to induce G2/M phase arrest and apoptosis in cancer cell lines, suggesting its utility as an anticancer agent. Mechanistic studies indicate that it may regulate proteins involved in cell cycle progression and apoptosis .

Case Studies

Several studies provide insight into the biological effects of this compound:

- In Vitro Studies : In experiments conducted on various cancer cell lines, this compound has been shown to inhibit proliferation effectively. For example, a study reported significant inhibition of cell growth in A431 vulvar epidermal carcinoma cells .

- Structure-Activity Relationship (SAR) Analysis : The modification of substituents on the pyrimidine scaffold has been systematically explored to enhance potency and selectivity against specific kinases. Certain derivatives exhibited improved inhibition profiles compared to the parent compound .

- Combination Therapies : The potential for synergistic effects when used in combination with other therapeutic agents has been suggested, particularly in overcoming drug resistance observed in various cancers .

Table 1: Summary of Biological Activities

Propiedades

IUPAC Name |

6-chloro-4-N-(4-phenoxyphenyl)pyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4O/c17-14-10-15(21-16(18)20-14)19-11-6-8-13(9-7-11)22-12-4-2-1-3-5-12/h1-10H,(H3,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRUFEGBXEILXHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=CC(=NC(=N3)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.